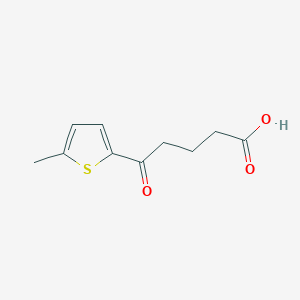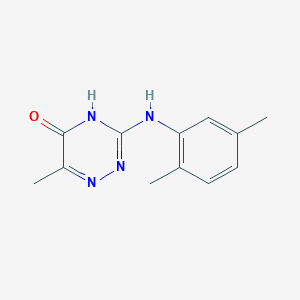
3-((2,5-dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2,5-dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as DMAT, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMAT belongs to the class of triazine derivatives and has been found to exhibit various biological activities. In
Applications De Recherche Scientifique
Synthesis and Characterization
Derivative Synthesis
Synthesis and characterization of derivatives related to "3-((2,5-dimethylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one" have been explored to understand their structural and chemical properties. For instance, allylic derivatives of 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one were synthesized, showcasing methods to alter the core structure for potential applications in material science and pharmaceuticals (Hwang et al., 2006).
Molecular Structure
Studies on the molecular structure and characterization of related triazine derivatives provide insights into their chemical behavior and potential applications in designing novel compounds with specific properties (Dolzhenko et al., 2008).
Antimicrobial and Biological Activities
Antimicrobial Properties
Some 1,2,4-triazine derivatives exhibit significant antimicrobial activities, suggesting their potential as novel antimicrobials. For example, the synthesis and evaluation of novel 1,2,4-triazole derivatives revealed compounds with good to moderate activities against various microorganisms, indicating the possibility of developing new therapeutic agents (Bektaş et al., 2007).
Mosquito-larvicidal and Antibacterial Properties
Studies have also demonstrated the mosquito-larvicidal and antibacterial properties of novel thiadiazolotriazin-4-ones, highlighting their potential in developing new pesticides and antibacterial agents. This research presents an opportunity to explore the environmental and health applications of triazine derivatives (Castelino et al., 2014).
Chemical and Physical Properties
Corrosion Inhibition
The effect of electron-donating functional groups on the corrosion inhibition of mild steel by triazine derivatives has been studied, providing valuable insights into their application in corrosion prevention. These compounds demonstrate high efficiency in protecting metal surfaces, showcasing their industrial applications (Singh et al., 2018).
Molecular Structure Analysis
The detailed analysis of molecular structures of triazine derivatives, such as the investigation of their reaction products with electron-deficient acetylene, offers a deeper understanding of their chemical behavior and potential for synthesizing new materials with desired properties (Ayato et al., 1981).
Propriétés
IUPAC Name |
3-(2,5-dimethylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-7-4-5-8(2)10(6-7)13-12-14-11(17)9(3)15-16-12/h4-6H,1-3H3,(H2,13,14,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMQMWLALPPEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2406356.png)



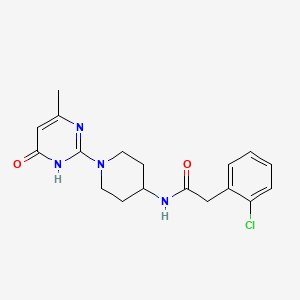
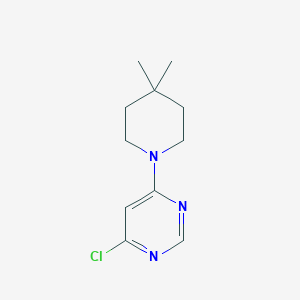

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)
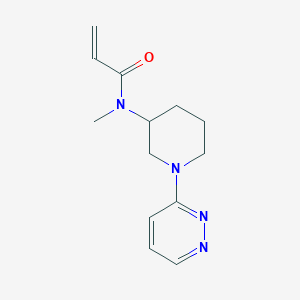
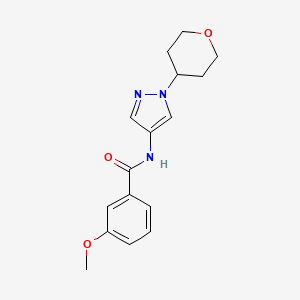
![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2406373.png)
![(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2406375.png)
